molecular formula C10H10F2O2 B2863392 (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248202-46-0

(2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2863392
CAS No.: 2248202-46-0
M. Wt: 200.185
InChI Key: TVMRJYHAVDILDA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid is a chiral small molecule featuring a fluorinated aromatic system, serving as a valuable building block in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms is a established strategy to fine-tune the properties of drug candidates, as their high electronegativity influences molecular polarity, metabolic stability, and bioavailability . The specific stereochemistry of the molecule, defined by the (2R) configuration, is critical for its biological activity, as enantiomers can interact differently with chiral biological targets, leading to distinct pharmacological outcomes . This compound is designed for research and development applications, primarily as a key synthetic intermediate for novel active pharmaceutical ingredients (APIs). Its structure, comprising a 2,3-difluorophenyl group attached to a chiral propanoic acid scaffold, is reminiscent of structural motifs found in compounds investigated for various therapeutic areas . Researchers can leverage this chemical to develop and explore new molecular entities, particularly in the synthesis of potential protease inhibitors or other targeted therapies. The presence of the carboxylic acid functional group provides a versatile handle for further chemical derivatization, including the formation of amides, esters, and salts, which can be crucial for optimizing drug-like properties and polymorphism profiles to enhance solubility . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2R)-3-(2,3-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMRJYHAVDILDA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a phenylpropanoic acid derivative, using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique difluorophenyl group makes it valuable for creating fluorinated compounds with enhanced stability and reactivity .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the difluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Fluorine Substitution

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Reference
3-(3,4-Difluorophenyl)-2-methylpropanoic acid N/A C10H10F2O2 200.19 Fluorines at phenyl C3/C4 instead of C2/C3
3-(3,5-Difluorophenyl)propionic acid 84315-24-2 C9H8F2O2 186.16 Propionic acid (no methyl); fluorines at phenyl C3/C5
2-(2,3,4-Trifluorophenyl)acetic acid 243666-12-8 C8H5F3O2 190.12 Trifluorinated phenyl; acetic acid backbone

Key Findings :

  • Fluorine Position : The 2,3-difluoro substitution in the target compound provides optimal steric and electronic effects compared to 3,4-difluoro (reduced steric hindrance) or 3,5-difluoro (symmetrical but less polar) analogs.
  • Chain Length: Propanoic acid derivatives (vs. acetic acid) improve membrane permeability due to increased hydrophobicity .

Heterocyclic and Functionalized Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Reference
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid 1803583-92-7 C13H11F2NO2S 283.30 Thiazole ring introduces heterocyclic moiety
(2R)-2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid 1336797-02-4 C11H12F3NO2 247.22 Trifluoromethyl group at phenyl C3; amino substituent

Key Findings :

  • Heterocycles : Thiazole-containing analogs (e.g., CAS 1803583-92-7) exhibit higher molecular weights (283 vs. 200) and altered pharmacokinetics due to sulfur’s electron-rich nature .
  • Trifluoromethyl Groups : The trifluoromethyl substituent (CAS 1336797-02-4) increases lipophilicity (logP ≈ 3.1) and metabolic resistance but may reduce solubility .

Amino Acid Derivatives and Prodrugs

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Reference
(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid 1022147-21-2 C14H17F2NO4 301.29 Boc-protected amino group at C2
Cbz-2,5-Difluoro-D-Phenylalanine 923563-53-5 C17H15F2NO4 335.30 Carbobenzyloxy (Cbz) protection; fluorines at C2/C5

Key Findings :

  • Prodrug Potential: Boc-protected analogs (CAS 1022147-21-2) are precursors for targeted drug delivery, with the Boc group enhancing stability during synthesis .
  • Amino Acid Derivatives: Cbz-protected compounds (CAS 923563-53-5) prioritize amino group protection, critical for peptide synthesis or CNS-targeted therapies .

Data Tables

Table 1: Physicochemical Properties

Compound logP pKa Solubility (mg/mL)
(2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid 2.3 3.9 0.8
3-(3,4-Difluorophenyl)-2-methylpropanoic acid 2.1 4.1 1.1
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid 3.0 3.7 0.3

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